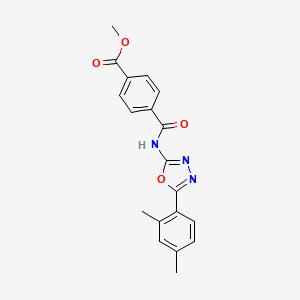

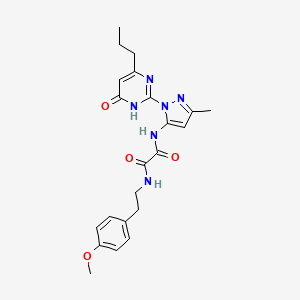

2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

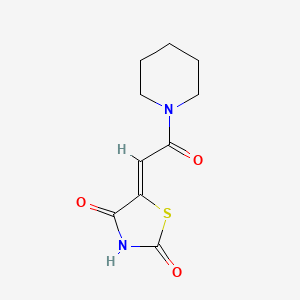

The compound 2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a chemical entity that appears to be derived from the acylation of amines and pyrazole with a specific acyl chloride derivative. The structure suggests the presence of a pyrazole ring, a tetrahydropyran moiety, and an acetamide group, which are common in various synthetic organic compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the preparation of an acetic acid derivative, which is then transformed into an acyl chloride. This acyl chloride is used to acylate amines and pyrazole, leading to the formation of amides and 1-acylpyrazoles . Although the exact synthesis of this compound is not detailed, it is likely to follow a similar pathway, involving the acylation of a pyrazole derivative with an appropriate acyl chloride.

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring, which is a six-membered ether with five carbon atoms and one oxygen atom, making it a heterocycle. The pyrazole ring is a five-membered heterocycle containing nitrogen. The methoxy group and acetamide moiety are functional groups that modify the chemical behavior of the compound. The presence of these groups and rings suggests potential sites for chemical reactivity and interactions.

Chemical Reactions Analysis

The compound is likely to undergo chemical reactions typical for its functional groups. The acetamide group could be involved in hydrolysis or nucleophilic substitution reactions. The methoxy group may participate in demethylation under certain conditions. The tetrahydropyran ring could be involved in opening reactions or could act as a protecting group for the oxygen atom during synthetic transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related compounds exhibit properties that can be inferred. The solubility, melting point, and boiling point of such compounds are influenced by the presence of heteroatoms and functional groups. The acetamide group typically increases the boiling point and melting point due to hydrogen bonding, while the methoxy group may affect the compound's solubility in organic solvents. The tetrahydropyran ring could confer some degree of steric hindrance, affecting the compound's reactivity .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing the effect of hydrogen bonding on the self-assembly process. These complexes exhibit significant antioxidant activity, highlighting their potential in medicinal chemistry and materials science (K. Chkirate et al., 2019).

Synthesis and Biological Evaluation

Synthesis efforts have led to the creation of various acetamide derivatives, including those with anticonvulsant, anticancer, and antipsychotic potential. For instance, certain omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives exhibited anticonvulsant activity (Zeynep Aktürk et al., 2002). Moreover, derivatives designed for anticancer applications showed promise against several cancer cell lines (M. M. Al-Sanea et al., 2020).

Chemical Reactivity and Compound Synthesis

Research into the chemical reactivity of related acetamide compounds has facilitated the synthesis of novel structures with potential biological and chemical utility. For example, studies on the synthesis of novel pyrazolo[1, 5-C]pyrimidine C-nucleosides and their conformational analysis by NMR spectroscopy provide insights into nucleic acid chemistry and drug design (M. Prhavc et al., 1999).

Antimicrobial Activities

Thiazole derivatives containing a pyrazole moiety have been synthesized and evaluated for their antimicrobial activities, demonstrating significant antibacterial and antifungal effects. This research underscores the potential of acetamide derivatives in developing new antimicrobial agents (G. Saravanan et al., 2010).

properties

IUPAC Name |

2-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-16-8-11(15)13-9-6-12-14(7-9)10-2-4-17-5-3-10/h6-7,10H,2-5,8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSPDRCTMOAOMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CN(N=C1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

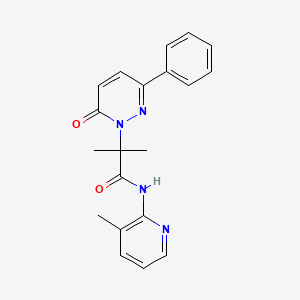

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

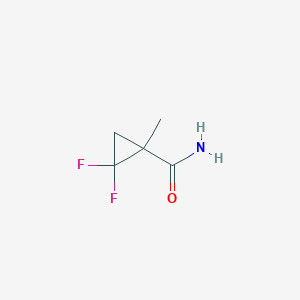

![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)

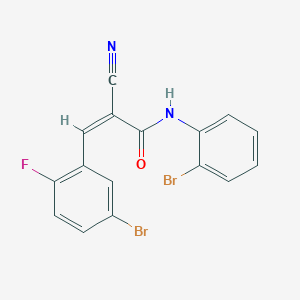

![N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3012575.png)

![2-[(Methylsulfanyl)methyl]pyrrolidine](/img/structure/B3012576.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)